molecular formula C14H22N6 B2579317 N-(2,2,6,6-tetramethylpiperidin-4-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine CAS No. 1021134-45-1

N-(2,2,6,6-tetramethylpiperidin-4-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No.: B2579317
CAS No.: 1021134-45-1
M. Wt: 274.372
InChI Key: ZSPNUSSIIANVLG-UHFFFAOYSA-N
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Description

N-(2,2,6,6-Tetramethylpiperidin-4-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a high-value chemical building block designed for pharmaceutical research and discovery. This compound features a unique molecular architecture that combines a sterically hindered 2,2,6,6-tetramethylpiperidine (TMP) amine with a 1H-pyrazolo[3,4-d]pyrimidine heterocycle, creating a versatile scaffold with significant potential in medicinal chemistry. The 2,2,6,6-tetramethylpiperidine component is a well-known hindered base . When incorporated into a larger structure, this steric hindrance can influence the compound's physicochemical properties, metabolic stability, and binding interactions with biological targets. The 1H-pyrazolo[3,4-d]pyrimidine core is a privileged scaffold in drug discovery, recognized for its ability to mimic purine bases . This moiety is frequently found in potent inhibitors of various protein kinases and other enzymatic targets . For instance, analogous pyrazolo[3,4-d]pyrimidine derivatives have demonstrated promising activity as EGFR tyrosine kinase inhibitors with anti-proliferative effects , and as inhibitors of kinases like HCK . This compound is supplied as a high-purity material for research applications. It is intended for use as a key intermediate in the synthesis and exploration of novel bioactive molecules, particularly in the fields of oncology and signal transduction. Researchers can leverage this scaffold to develop new chemical entities for probing biological mechanisms or as lead compounds in therapeutic development. Please be advised: This product is strictly for research purposes and is classified as "For Research Use Only" (RUO). It is not intended for diagnostic or therapeutic applications, nor for human use of any kind.

Properties

IUPAC Name

N-(2,2,6,6-tetramethylpiperidin-4-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N6/c1-13(2)5-9(6-14(3,4)20-13)18-11-10-7-17-19-12(10)16-8-15-11/h7-9,20H,5-6H2,1-4H3,(H2,15,16,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSPNUSSIIANVLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(CC(N1)(C)C)NC2=NC=NC3=C2C=NN3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,2,6,6-tetramethylpiperidin-4-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine typically involves multi-step organic reactions. One common route includes the initial formation of the pyrazolopyrimidine core, followed by the introduction of the tetramethylpiperidinyl group. The reaction conditions often require specific catalysts, solvents, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous-flow synthesis techniques to enhance efficiency and scalability. These methods allow for precise control over reaction parameters, leading to consistent product quality and reduced production costs .

Chemical Reactions Analysis

Types of Reactions

N-(2,2,6,6-tetramethylpiperidin-4-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents include iodine for oxidation reactions and various alkyl halides for substitution reactions. The conditions often involve specific solvents and temperatures to optimize reaction rates and yields .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylamine derivatives, while substitution reactions can introduce various alkyl or aryl groups .

Scientific Research Applications

N-(2,2,6,6-tetramethylpiperidin-4-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(2,2,6,6-tetramethylpiperidin-4-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .

Comparison with Similar Compounds

Key Observations :

  • Electronic Effects : Electron-withdrawing groups (e.g., fluorine in ) enhance electrophilicity, favoring interactions with nucleophilic residues in target proteins.
  • Hybrid Structures: Compounds like 4-(3-phenyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)thieno[3,2-d]pyrimidine () combine multiple heterocycles, broadening biological activity through dual binding modes.

Physicochemical Properties

  • Solubility : Compounds with hydrophilic substituents (e.g., methoxyethyl in ) exhibit higher aqueous solubility, whereas bulky groups (e.g., tetramethylpiperidinyl) may reduce solubility but enhance lipophilicity .
  • Melting Points : Derivatives like 4aA () melt at 132°C, while halogenated analogues (e.g., ) likely have higher melting points due to stronger intermolecular forces .

Biological Activity

N-(2,2,6,6-tetramethylpiperidin-4-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine (commonly referred to as TMPP) is a synthetic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological effects, mechanisms of action, and relevant case studies.

TMPP is synthesized through multi-step organic reactions that typically involve the formation of a pyrazolopyrimidine core followed by the introduction of the tetramethylpiperidinyl group. The synthesis often requires specific catalysts and controlled conditions to achieve high yields and purity.

Table 1: Key Synthesis Parameters

ParameterDetails
Starting Materials2,2,6,6-Tetramethylpiperidin-4-one, aromatic aldehydes
Reaction ConditionsReflux in ethanol with potassium hydroxide
YieldTypically >80%

2.1 Anti-inflammatory Properties

Recent studies have highlighted the anti-inflammatory potential of TMPP and related pyrazolo[3,4-d]pyrimidine derivatives. Research indicates that these compounds may inhibit the activity of cyclooxygenase enzymes (COX-1 and COX-2), which are critical mediators in the inflammatory response.

Case Study: COX Inhibition
Atatreh et al. reported that certain derivatives of pyrazolo[3,4-d]pyrimidine exhibited IC50 values comparable to celecoxib (0.04 μmol) in inhibiting COX-2 activity. This suggests that TMPP and its analogs could serve as effective anti-inflammatory agents by modulating inflammatory pathways .

2.2 Anticancer Activity

TMPP has also been evaluated for its anticancer properties. In vitro studies have shown that it can inhibit cell proliferation in various cancer cell lines.

Case Study: Cancer Cell Line Studies
In a study focusing on pyridine heterocyclic hybrids, TMPP derivatives were tested against hepatocyte-derived carcinoma and breast cancer cell lines. The most potent derivative demonstrated significant antiproliferative activity and was selected for further in vivo testing against breast cancer models .

The mechanism by which TMPP exerts its biological effects involves interaction with specific molecular targets:

  • Enzyme Inhibition : TMPP binds to active sites on enzymes such as COX-2, thereby inhibiting their activity.
  • Signal Transduction Modulation : It may alter signaling pathways associated with inflammation and cancer progression by affecting the expression of key proteins involved in these processes.

4. Structure-Activity Relationships (SAR)

Understanding the structure-activity relationships of TMPP is crucial for optimizing its biological activity:

  • Functional Groups : The presence of electron-donating groups on the pyrimidine ring enhances anti-inflammatory activity.
  • Substituent Effects : Variations in substituents on the piperidinyl group can influence both potency and selectivity towards biological targets.

Table 2: Summary of SAR Findings

Substituent TypeEffect on Activity
Electron-donatingIncreases anti-inflammatory potency
Alkyl substitutionsAlters binding affinity

5. Conclusion

This compound represents a promising candidate for further research due to its notable anti-inflammatory and anticancer properties. Ongoing studies focusing on its mechanism of action and structure-activity relationships will be essential for developing effective therapeutic agents based on this compound.

Q & A

Q. What are the standard synthetic routes for preparing this compound, and how are intermediates characterized?

Methodological Answer: Synthesis typically involves multi-step reactions, including nucleophilic substitution and coupling reactions. For example:

  • Core pyrazolo[3,4-d]pyrimidine scaffold formation : React 3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine with substituted amines or aryl halides under Buchwald-Hartwig or Ullmann coupling conditions. demonstrates similar protocols using dry acetonitrile or dichloromethane as solvents, with cesium carbonate as a base and copper catalysts (e.g., CuBr) .
  • Piperidine substitution : Introduce the tetramethylpiperidinyl group via SN2 reactions using alkyl halides or Mitsunobu conditions. highlights the use of cyclopropanamine and cesium carbonate in DMSO for analogous amine couplings .
  • Characterization : Key intermediates are confirmed via 1H/13C NMR (e.g., δ 8.87 ppm for aromatic protons in ), IR (e.g., N-H stretches at ~3298 cm⁻¹ in ), and HRMS (e.g., m/z 215 [M+H]+ in ) .

Q. Which spectroscopic techniques are essential for confirming the compound’s structure, and what key spectral features should be analyzed?

Methodological Answer:

  • 1H/13C NMR : Identify aromatic protons (δ 6.5–9.0 ppm) and piperidine methyl groups (δ 1.0–1.5 ppm). provides reference shifts for the pyrazolo[3,4-d]pyrimidine core .
  • IR Spectroscopy : Detect N-H stretches (3200–3400 cm⁻¹) and C-N vibrations (1250–1350 cm⁻¹), as seen in for urea/thiourea derivatives .
  • HRMS : Confirm molecular weight (e.g., C17H13N5O has MW 303.32 in ) and isotopic patterns .
  • X-ray crystallography (if available): Resolve steric effects from the tetramethylpiperidine group, as shown in for piperazinyl analogs .

Advanced Research Questions

Q. How do solvent selection and reaction conditions influence regioselectivity and yield in the synthesis?

Methodological Answer:

  • Solvent polarity : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity in SNAr reactions (), while non-polar solvents (e.g., benzene) favor electrophilic substitutions () .
  • Catalytic systems : Copper(I) bromide () improves coupling efficiency for aryl halides, but Pd-based catalysts may reduce steric hindrance from the tetramethylpiperidine group.
  • Temperature : Prolonged heating (e.g., 35°C for 48 hours in ) increases conversion but risks decomposition. Optimize via Design of Experiments (DoE) to balance time and yield .

Q. What strategies resolve contradictions between computational predictions and experimental reactivity data?

Methodological Answer:

  • Reaction path analysis : Use quantum chemical calculations (e.g., DFT) to model transition states. highlights ICReDD’s approach combining computational screening and experimental validation .
  • Kinetic vs. thermodynamic control : For example, if computational models predict preferential formation of a regioisomer not observed experimentally, adjust reaction time or temperature to favor the kinetic product.
  • Data reconciliation : Cross-validate using multiple spectroscopic techniques (e.g., NMR coupling constants vs. X-ray data) .

Q. How can catalytic systems be optimized to improve coupling reaction efficiency?

Methodological Answer:

  • Ligand design : Bulky ligands (e.g., Xantphos) reduce steric clashes with the tetramethylpiperidine group. uses 1-(5,6,7,8-tetrahydroquinolin-8-yl)ethanone as a ligand .
  • Catalyst loading : Lower CuBr concentrations (e.g., 0.1 equiv. in ) minimize side reactions while maintaining activity .
  • Additives : Ascorbic acid or molecular sieves can stabilize catalysts or scavenge moisture, improving yields by 10–15% in similar systems () .

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